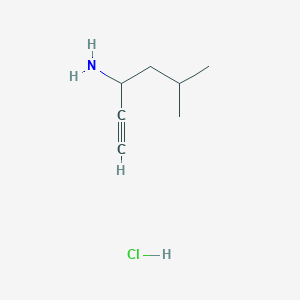

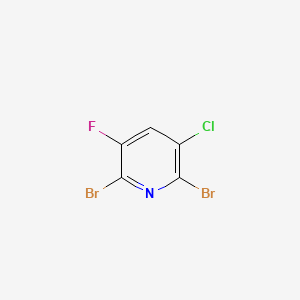

![molecular formula C14H19N3O2 B2570288 isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate CAS No. 912890-76-7](/img/structure/B2570288.png)

isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate, also known as IBUC, is an organic compound with promising potential in various fields of research and industry. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

Imidazole, the core structure in IBUC, is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives, including IBUC, show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They are extremely effective both with respect to their inhibitory activity and favorable selectivity ratio .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Tandem Insertion-Cyclization Reactions : Research has explored the synthesis of 1,4-diaryl-1H-imidazoles, highlighting the utility of isocyanide reactivity in forming complex imidazole structures. This method, involving NHC-copper-catalyzed isocyanide insertion and subsequent cycloaddition, underscores the potential of using related carbamate compounds in synthesizing imidazole derivatives under mild conditions (Pooi et al., 2014).

Heterocyclic Compounds as OLED Materials : The synthesis of benzo[d]imidazole/triazatruxene hybrids demonstrates the role of such compounds in developing solution-processed OLEDs. These materials, by incorporating imidazole units, have shown promise in electroluminescence, indicating the potential of similar carbamate derivatives in electronic applications (Zhou et al., 2021).

Agricultural Applications

Fungicide Formulations : Research on polymeric and solid lipid nanoparticles for the sustained release of carbendazim (a benzimidazole carbamate) indicates the potential of isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate derivatives in agricultural fungicide formulations. These carrier systems can modify release profiles, reduce environmental toxicity, and enhance efficacy against fungal diseases in plants (Campos et al., 2015).

Fluorescent Probes and Sensors

Fluorescent Probes for Mercury Ion : The reaction of β-lactam carbenes with 2-pyridyl isonitriles, leading to imidazo[1,2-a]pyridine derivatives, exemplifies the use of imidazole-related compounds as fluorescent probes. This research highlights the capacity of such derivatives to serve as efficient sensors for mercury ions, a critical application in environmental monitoring and analysis (Shao et al., 2011).

Anticancer and Antifilarial Agents

Potential Antineoplastic and Antifilarial Agents : Synthesis of various alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates has been investigated for their antineoplastic and antifilarial activities. This research underscores the potential therapeutic applications of benzimidazole carbamates in treating cancer and filarial infections, demonstrating the broad scope of applications for such chemical structures (Ram et al., 1992).

Wirkmechanismus

Target of Action

Compounds containing the 1H-benzo[d]imidazol-2-yl moiety are known to have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

The mode of action of these compounds can vary greatly depending on their structure and the specific functional groups they contain. For instance, some derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

The biochemical pathways affected by these compounds can also vary widely. For example, some compounds may inhibit the synthesis of certain proteins or disrupt cell membrane integrity, leading to cell death .

Result of Action

The molecular and cellular effects of these compounds can include the inhibition of cell growth, induction of cell death, or modulation of immune response .

Eigenschaften

IUPAC Name |

2-methylpropyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-10(2)9-19-14(18)15-8-7-13-16-11-5-3-4-6-12(11)17-13/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZUALCWEPFORF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NCCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2570206.png)

![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B2570210.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B2570211.png)

![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2570212.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2570214.png)

![2-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B2570218.png)

![N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide](/img/structure/B2570223.png)